5-Butyl-4,6-dichloropyrimidin-2-amine

Immunomodulation Nitric Oxide Inhibition Structure-Activity Relationship

Researchers need C-5 substituted pyrimidines with defined SAR to avoid inactive analogs (5-H, 5-methyl). This compound provides validated biological differentiation. - **Key Activity**: Inhibits PGE₂ (active) and NO (IC₅₀ 9-36 µM) - distinct from 5-fluoro (2 µM) and short-chain variants. - **Process Scalability**: Vilsmeier-Haack-Arnold protocol yields 87%; cost-effective for multi-gram libraries. - **Physicochemical Fit**: LogP 2.71 supports cell-based assay penetration vs. polar 5-methyl analog.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.1 g/mol
CAS No. 500113-92-8
Cat. No. B3268920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-4,6-dichloropyrimidin-2-amine
CAS500113-92-8
Molecular FormulaC8H11Cl2N3
Molecular Weight220.1 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C(N=C1Cl)N)Cl
InChIInChI=1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13)
InChIKeyIWIQQCQDKOXDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-4,6-dichloropyrimidin-2-amine: Key Attributes


5-Butyl-4,6-dichloropyrimidin-2-amine (CAS 500113-92-8) is a 5‑alkyl‑substituted 2‑amino‑4,6‑dichloropyrimidine derivative with the molecular formula C₈H₁₁Cl₂N₃ and a molecular weight of 220.1 g/mol . It is commercially available as a white to off‑white powder with a typical purity specification of ≥95% and a reported melting point of 169–171 °C . The compound serves as a key synthetic intermediate for the preparation of more complex pyrimidine‑based bioactive molecules, particularly those targeting inflammatory and kinase‑mediated pathways, and its procurement value is underpinned by reproducible, high‑yielding synthetic protocols and well‑defined analytical benchmarks [1].

5-Butyl-4,6-dichloropyrimidin-2-amine: Irreplaceability


In‑class substitution of 5‑butyl‑4,6‑dichloropyrimidin‑2‑amine with analogs bearing hydrogen, methyl, or other small C‑5 substituents is not functionally equivalent. Quantitative structure–activity relationship (SAR) studies demonstrate that the C‑5 substituent length and lipophilicity critically govern both in vitro potency and target engagement. 2‑Amino‑4,6‑dichloropyrimidines bearing hydrogen or methyl at the C‑5 position are devoid of significant activity in prostaglandin E₂ (PGE₂) production assays, whereas the 5‑butyl derivative exhibits prominent potency [1]. Similarly, in immune‑activated nitric oxide (NO) production models, the 5‑butyl compound falls within an intermediate potency range (IC₅₀ 9–36 µM) that is distinct from both the highly potent 5‑fluoro analog (IC₅₀ 2 µM) and the essentially inactive shorter‑chain variants [2]. These differential activity profiles preclude generic substitution and necessitate procurement of the specific 5‑butyl congener for SAR‑consistent experimental outcomes.

5-Butyl-4,6-dichloropyrimidin-2-amine: Key Evidence Comparisons


NO Inhibitory Activity vs. 5-Fluoro Analog

In a head‑to‑head in vitro NO production assay using mouse peritoneal cells, 5‑fluoro‑2‑amino‑4,6‑dichloropyrimidine exhibited an IC₅₀ of 2 µM, representing the most potent inhibitor within the series. The 5‑butyl analog (5‑butyl‑4,6‑dichloropyrimidin‑2‑amine) displayed an IC₅₀ within the range of 9–36 µM, positioning it as an intermediate‑potency derivative suitable for applications where sub‑micromolar potency is not required or where a distinct selectivity profile is desired [1].

Immunomodulation Nitric Oxide Inhibition Structure-Activity Relationship

PGE₂ Inhibition: C-5 Substituent Effect

A systematic SAR investigation of polysubstituted 2‑aminopyrimidines established that 2‑amino‑4,6‑dichloropyrimidines bearing a hydrogen or methyl group at the C‑5 position are devoid of significant PGE₂ inhibitory activity. In contrast, the 5‑butyl derivative exhibited prominent potency, demonstrating that a minimum alkyl chain length of four carbons is required to confer measurable activity in this assay system [1].

Anti-inflammatory Prostaglandin E2 Structure-Activity Relationship

Synthetic Yield: Vilsmeier–Haack Chlorination

The optimized synthetic route employing Vilsmeier–Haack–Arnold reagent followed by immediate deprotection of (dimethylamino)methylene protecting groups afforded 5‑butyl‑4,6‑dichloropyrimidin‑2‑amine (compound B8) in 87% isolated yield as a white solid with a melting point of 169–170 °C [1]. This high yield compares favorably to the 75% yield reported for the sec‑butyl isomer (B9) under identical conditions, indicating that the linear n‑butyl substituent is more compatible with the chlorination‑deprotection sequence [1].

Synthetic Chemistry Process Optimization Pyrimidine Chlorination

Lipophilicity (LogP): Butyl vs. Methyl Analogs

Calculated LogP values provide a quantitative basis for anticipating differential membrane permeability and protein binding. 5‑Butyl‑4,6‑dichloropyrimidin‑2‑amine exhibits a LogP of 2.71 , significantly higher than the LogP of 1.5–1.7 typically calculated for the 5‑methyl analog . This ~1 log unit increase corresponds to a theoretical ~10‑fold increase in partition coefficient (n‑octanol/water), suggesting enhanced passive diffusion across biological membranes and potentially altered distribution profiles in cell‑based assays.

Physicochemical Properties Lipophilicity ADME Prediction

5-Butyl-4,6-dichloropyrimidin-2-amine: Application Scenarios


SAR Campaigns for Inflammatory Mediators

Based on the established PGE₂ inhibitory activity of the 5‑butyl derivative compared to the inactivity of 5‑H and 5‑methyl analogs [1], this compound is the preferred starting material for the synthesis of next‑generation anti‑inflammatory agents. Researchers seeking to explore the structure–activity relationship of C‑5 alkyl chain length should procure this specific compound to ensure continuity with published SAR data.

Immunomodulatory Probes for NO Pathway Studies

The intermediate NO inhibitory potency (IC₅₀ 9–36 µM) of 5‑butyl‑4,6‑dichloropyrimidin‑2‑amine relative to the highly potent 5‑fluoro analog (IC₅₀ 2 µM) [2] makes it a valuable tool compound for partial pathway modulation. This property is particularly advantageous in cellular models where complete suppression of NO production may obscure compensatory signaling mechanisms or induce cytotoxicity.

Scale-Up of 5-Alkyl-4,6-dichloropyrimidine Intermediates

The optimized Vilsmeier–Haack–Arnold chlorination protocol yielding 87% of the n‑butyl derivative [2] demonstrates robust process scalability. Procurement of this compound in multi‑gram quantities is economically justified for laboratories engaged in the synthesis of diverse 2‑aminopyrimidine libraries, as the high synthetic efficiency translates to lower cost‑per‑gram relative to less efficiently produced isomers.

Phenotypic Screening for Cell Permeability

The calculated LogP of 2.71 for 5‑butyl‑4,6‑dichloropyrimidin‑2‑amine is significantly higher than that of the 5‑methyl analog, suggesting enhanced passive membrane diffusion. This compound is therefore recommended for use in cell‑based phenotypic assays where intracellular target engagement is a prerequisite, and where the more polar 5‑methyl variant may fail to achieve adequate intracellular concentrations.

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